molecular formula C8H13ClO3S B13161423 1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride

1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride

Cat. No.: B13161423
M. Wt: 224.71 g/mol
InChI Key: SLQPZZJVQMPNGV-UHFFFAOYSA-N
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Description

1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride is a chemical compound characterized by its unique bicyclic structure.

Preparation Methods

The synthesis of 1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method is favored due to its efficiency in producing the desired bicyclic structure. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like Lewis acids to facilitate the reaction. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride involves its interaction with molecular targets through its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The pathways involved in these interactions are still under investigation, but they are believed to include inhibition of specific enzymes and disruption of cellular processes .

Comparison with Similar Compounds

1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride can be compared with other similar compounds such as:

These comparisons highlight the unique features of this compound, particularly its reactivity and versatility in various applications.

Properties

Molecular Formula

C8H13ClO3S

Molecular Weight

224.71 g/mol

IUPAC Name

1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanesulfonyl chloride

InChI

InChI=1S/C8H13ClO3S/c1-5(13(9,10)11)7-4-6-2-3-8(7)12-6/h5-8H,2-4H2,1H3

InChI Key

SLQPZZJVQMPNGV-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC2CCC1O2)S(=O)(=O)Cl

Origin of Product

United States

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